molecular formula C8H17Cl2N3 B1285130 [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride CAS No. 1093649-71-8

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride

Cat. No. B1285130
M. Wt: 226.14 g/mol
InChI Key: NNOYDUGWKCIURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride, is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the N-Amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control . Another efficient synthesis route involves the preparation of pyrazole bromide from potassium tricyanomethanide, which allows for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . These methods demonstrate the flexibility and adaptability of synthetic strategies for pyrazole derivatives.

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazole derivatives can be elucidated using single-crystal X-ray diffraction (SC-XRD) and supported by computational studies such as density functional theory (DFT) . These analyses provide insights into the geometry, vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, often at the amino groups, leading to a wide array of products. For example, reactions with electrophiles such as acetic anhydride and aromatic aldehydes occur at the amino groups without cyclization . Additionally, the reaction with carbon disulfide followed by alkylation can yield pyrazolo[1,5-b]1,2,4-triazoles, which are useful photographic couplers . The reactivity of these compounds can be further manipulated through the choice of reaction media, as demonstrated by the regioselective synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a thiazol-2-amine derivative reveals the presence of intermolecular hydrogen bonds and (\pi)-(\pi) contacts, which contribute to the stability of the three-dimensional network structure . These interactions can affect properties such as solubility, melting point, and reactivity. Furthermore, the antitumor activity of certain pyrazole derivatives, as indicated by their IC50 values against cell lines, highlights the importance of understanding these properties in the context of drug design .

Scientific Research Applications

Application

“[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride” is used as a reagent in the synthesis of various organic compounds . It’s a versatile intermediate that can be used to create a variety of complex molecules .

Method of Application

One example of its use is in the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine . This compound was synthesized in 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .

Results

The resulting N-pyrazolyl imine was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . This demonstrates the utility of “[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride” as a reagent in organic synthesis .

properties

IUPAC Name

(3-tert-butyl-1H-pyrazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-8(2,3)7-4-6(5-9)10-11-7;;/h4H,5,9H2,1-3H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYDUGWKCIURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589342
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride

CAS RN

1093649-71-8
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.